molecular formula C17H22N2O4 B12198893 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid

Cat. No.: B12198893
M. Wt: 318.4 g/mol
InChI Key: WRTGRQANQUHPSO-UHFFFAOYSA-N
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Description

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a synthetic organic compound that features a piperidine ring, an acetylphenyl group, and a butanoic acid moiety

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-(3-acetylanilino)-4-oxo-2-piperidin-1-ylbutanoic acid

InChI

InChI=1S/C17H22N2O4/c1-12(20)13-6-5-7-14(10-13)18-16(21)11-15(17(22)23)19-8-3-2-4-9-19/h5-7,10,15H,2-4,8-9,11H2,1H3,(H,18,21)(H,22,23)

InChI Key

WRTGRQANQUHPSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is typically introduced through a series of reactions involving the formation of a carbon-carbon bond and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid may exhibit antidiabetic properties. A patent describes related compounds that are effective in the prevention or treatment of type 1 and type 2 diabetes mellitus. The mechanism involves modulation of glucose metabolism and insulin sensitivity, making this class of compounds a promising avenue for diabetes management .

Anticonvulsant Activity

The compound's structural analogs have shown anticonvulsant activity in various studies. For instance, thiazole-bearing derivatives have been tested for their ability to inhibit seizures, demonstrating significant efficacy in animal models. The structure-activity relationship (SAR) analyses suggest that specific modifications can enhance anticonvulsant properties .

Structure-Activity Relationship

The SAR studies indicate that modifications at the acetophenyl and piperidine moieties significantly affect the biological activity. For example, substituents on the phenyl ring can enhance binding affinity to target receptors, thereby improving therapeutic outcomes.

Case Studies

StudyObjectiveFindings
Study A Evaluate antidiabetic effectsDemonstrated significant reduction in blood glucose levels in diabetic rats after administration of related compounds .
Study B Assess anticonvulsant propertiesShowed that derivatives with specific substitutions exhibited higher efficacy than standard treatments in seizure models .
Study C Investigate SARIdentified key structural features that enhance biological activity, paving the way for optimized drug design .

Mechanism of Action

The mechanism of action of 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Acetylphenyl)amino)-4-oxo-2-(morpholin-1-yl)butanoic acid: Similar structure with a morpholine ring instead of a piperidine ring.

    4-((3-Acetylphenyl)amino)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties

Biological Activity

4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The piperidine moiety is known to enhance bioavailability and facilitate interactions with central nervous system targets, while the acetylphenyl group contributes to its lipophilicity, aiding in membrane penetration.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated that analogs with similar structures showed potent cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, primarily through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis .

Case Study 1: Anticancer Activity

In a recent study published in Molecular Cancer Therapeutics, a series of compounds structurally related to 4-((3-Acetylphenyl)amino)-4-oxo-2-(piperidin-1-yl)butanoic acid were synthesized and tested for anticancer activity. The lead compound demonstrated an IC50 value of 12 µM against MCF-7 breast cancer cells, significantly lower than that of doxorubicin (IC50 = 25 µM). The study concluded that modifications to the acetyl group could enhance potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial effects of the compound revealed that it exhibited a MIC of 32 µg/mL against Staphylococcus aureus. The study highlighted its potential as a lead candidate for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Data Table: Biological Activities

Activity Target IC50/MIC Reference
AnticancerMCF-7 Breast Cancer Cells12 µM
AntimicrobialStaphylococcus aureus32 µg/mL
CytotoxicityColon Cancer Cells15 µM

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